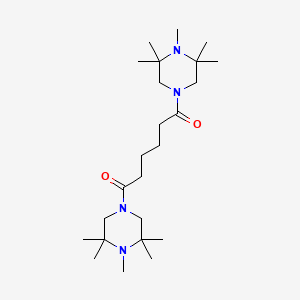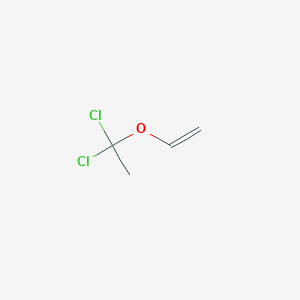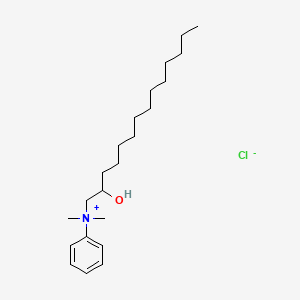
N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride is a quaternary ammonium compound with a molecular formula of C23H42ClNO. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride typically involves the quaternization of N,N-dimethylaniline with 2-chlorotetradecanol. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
化学反应分析
Types of Reactions
N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various quaternary ammonium salts.
科学研究应用
N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in cell culture studies to enhance cell membrane permeability.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products
作用机制
The mechanism of action of N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes and causes cell death .
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium chloride (CTAC): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride (BAC): Widely used as a disinfectant and preservative.
Dodecyltrimethylammonium chloride (DTAC): Commonly used in personal care products and as a surfactant.
Uniqueness
N-(2-Hydroxytetradecyl)-N,N-dimethylanilinium chloride is unique due to its specific hydroxyl group, which enhances its solubility and reactivity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring high solubility and reactivity .
属性
CAS 编号 |
141681-95-0 |
|---|---|
分子式 |
C22H40ClNO |
分子量 |
370.0 g/mol |
IUPAC 名称 |
2-hydroxytetradecyl-dimethyl-phenylazanium;chloride |
InChI |
InChI=1S/C22H40NO.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(24)20-23(2,3)21-17-14-13-15-18-21;/h13-15,17-18,22,24H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
GLCXPXJJWVMDHS-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCC(C[N+](C)(C)C1=CC=CC=C1)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


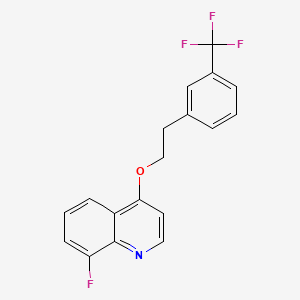
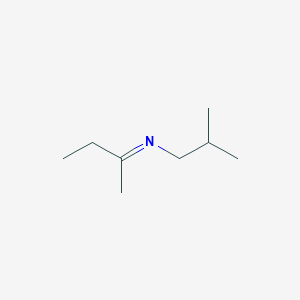
![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
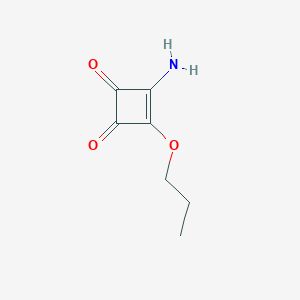
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
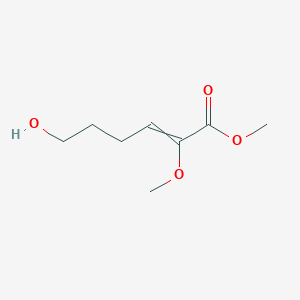
![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
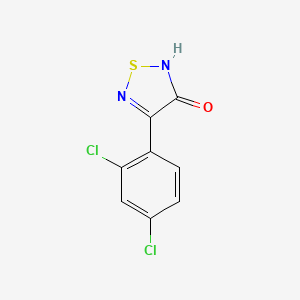
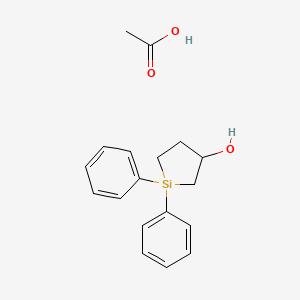

![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
